Carbonic Anhydrase Isoform Inhibition Profile: Ki Values Against hCA I, IX, and XII
N-Butyl-3,4-dimethylbenzenesulfonamide exhibits a distinct carbonic anhydrase inhibition profile characterized by nanomolar potency against tumor-associated isoform hCA IX (Ki = 235 nM) and hCA XII (Ki = 37 nM), while displaying markedly weaker inhibition of the cytosolic off-target isoform hCA I (Ki = 3,700 nM) [1]. This isoform selectivity profile contrasts with the clinical-stage benzenesulfonamide SLC-0111, which demonstrates potent hCA IX/XII inhibition but with a different selectivity window, and diverges substantially from acetazolamide (AAZ), a pan-CA inhibitor with broad activity across multiple isoforms [2].
| Evidence Dimension | Carbonic anhydrase isoform inhibition (Ki) |
|---|---|
| Target Compound Data | hCA I: 3,700 nM; hCA IX: 235 nM; hCA XII: 37 nM |
| Comparator Or Baseline | Acetazolamide (AAZ): hCA I = 250 nM, hCA II = 12.5 nM, hCA IX = 25.8 nM, hCA XII = 5.7 nM [2]; SLC-0111: hCA IX = 45.0 nM, hCA XII = 4.5 nM [2] |
| Quantified Difference | Target compound shows ~100-fold selectivity for hCA XII over hCA I (37 nM vs 3,700 nM), whereas AAZ shows only ~44-fold selectivity (5.7 nM vs 250 nM) between these isoforms. |
| Conditions | Inhibition of recombinant human carbonic anhydrase isoforms measured by CO₂ hydration-based stopped-flow assay after 15-minute incubation [1] [2]. |
Why This Matters
This isoform selectivity profile makes N-butyl-3,4-dimethylbenzenesulfonamide a valuable reference compound for researchers investigating CA IX/XII-targeted therapies where sparing cytosolic CA I is desirable for minimizing off-target effects.
- [1] BindingDB. BDBM50133395 (CHEMBL3632831): Ki values against human carbonic anhydrase isoforms I, IX, and XII. View Source
- [2] PMC7236538. Table 1: Ki Values (nM) against hCA I, hCA II, hCA VII, hCA IX, hCA XII, and hCA XIV Isoforms Shown by New Benzenesulfonamide Derivatives and Reference Compounds AAZ and SLC-0111. ACS Medicinal Chemistry Letters. 2020. View Source
